![molecular formula C20H23N3O2 B5691326 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine](/img/structure/B5691326.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been extensively studied for its potential use in scientific research as a tool to understand the role of adenosine receptors in various physiological and pathological conditions.
Mécanisme D'action
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine acts as a competitive antagonist at the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream effects. This leads to a reduction in the activation of downstream signaling pathways and a decrease in the physiological effects of adenosine.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine has been shown to have a variety of biochemical and physiological effects, including reducing ischemia-reperfusion injury in the heart, improving cognitive function in animal models of Alzheimer's disease, and reducing inflammation in models of lung injury. It has also been shown to have potential therapeutic effects in models of Parkinson's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation of using 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine, including further studies on its potential therapeutic effects in various disease models, as well as studies on its effects on other physiological systems beyond the cardiovascular and nervous systems. Additionally, further research is needed to optimize the synthesis and formulation of 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine for use in clinical settings.
Méthodes De Synthèse
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine can be synthesized using a variety of methods, including the reaction of 2-methyl-4-nitropyridine with 3,4-dihydrocoumarin-3-carboxylic acid, followed by reduction and cyclization. Another method involves the reaction of 2-methyl-4-nitropyridine with 3,4-dihydrocoumarin-3-carboxylic acid methyl ester, followed by reduction and deprotection.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown to be effective in reducing ischemia-reperfusion injury in the heart, improving cognitive function in animal models of Alzheimer's disease, and reducing inflammation in models of lung injury.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(2-methylpyridin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-12-18(6-7-21-15)22-8-10-23(11-9-22)20(24)17-13-16-4-2-3-5-19(16)25-14-17/h2-7,12,17H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINNMVEDHBTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.